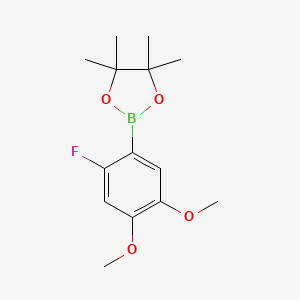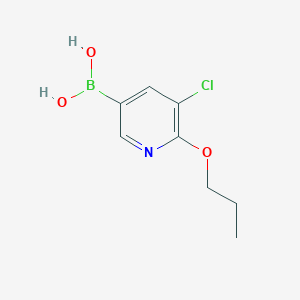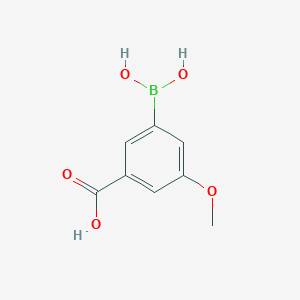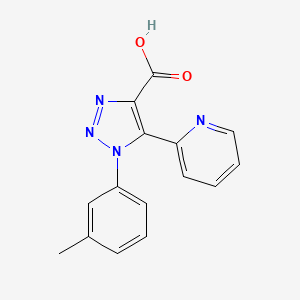
1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
The compound “1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups and structural motifs that are common in many bioactive molecules . It includes a pyridine ring, a 1,2,3-triazole ring, and a carboxylic acid group. These groups are often found in various natural products, drug molecules, and materials .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a 1,2,3-triazole ring, and a carboxylic acid group. The pyridine ring is a six-membered heterocyclic scaffold, and the 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structural motifs. For example, the presence of the pyridine ring could enhance its stability and reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Antimicrobial Properties : A study by Komsani et al. (2015) reported the synthesis of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives, which showed moderate antimicrobial activity. This indicates the potential of these compounds in developing new antimicrobial agents.
Structural and Pharmacological Studies
- Molecular Structure Analysis : Castiñeiras, García-Santos, and Saa (2018) conducted a study (Castiñeiras et al., 2018) on the structural assessment of a derivative of 1,2,4-triazole, which could provide insights into the design of related compounds with specific biological activities.
- Pharmacological Evaluations : Dave et al. (2007) investigated various triazole derivatives for their antimicrobial and antitubercular activities (Dave et al., 2007). Their findings could be relevant for developing new therapeutic agents.
Synthesis and Biological Activity
- Novel Synthesis Methods : Pokhodylo (2018) presented new methods for synthesizing 1H-1,2,3-triazole-4-carboxylic acid derivatives with a hydrogenated pyridine fragment, which might be useful in the synthesis of new compounds with potential biological activity (Pokhodylo, 2018).
- Antimicrobial Activities Evaluation : Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities, contributing to the understanding of the biological properties of these compounds (Bayrak et al., 2009).
Additional Applications
- Chemical Reactions Study : Modzelewska-Banachiewicz et al. (2012) explored the chemical reactions of a related compound, which could provide insights into the chemical properties and potential applications of 1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (Modzelewska-Banachiewicz et al., 2012).
Propiedades
IUPAC Name |
1-(3-methylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-10-5-4-6-11(9-10)19-14(12-7-2-3-8-16-12)13(15(20)21)17-18-19/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOHKSQAYQTHMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




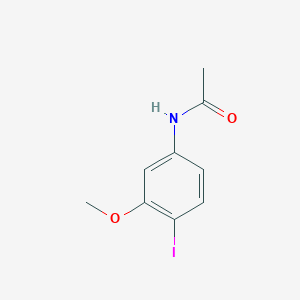
![2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1463802.png)
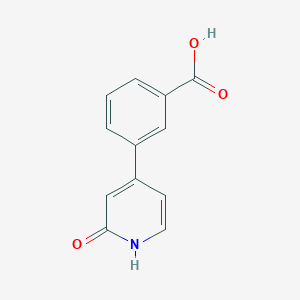
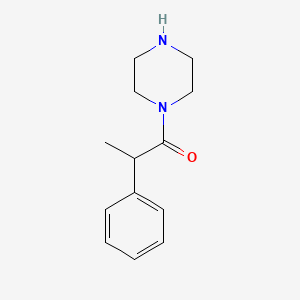
![1-methyl-N-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-thienyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B1463807.png)
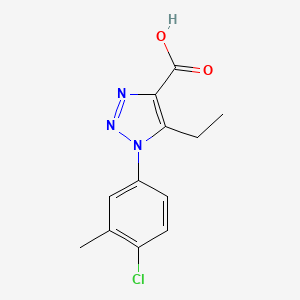
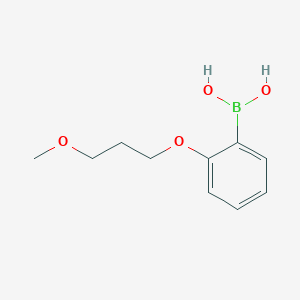
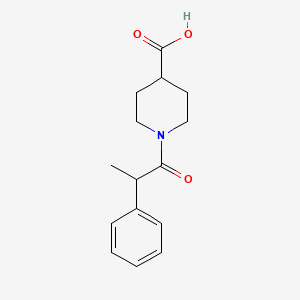
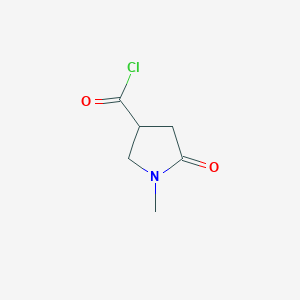
![6-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1463813.png)
